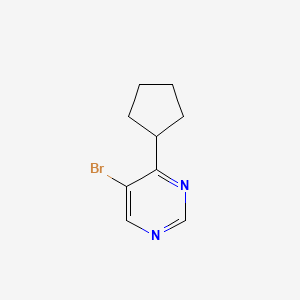

5-Bromo-4-cyclopentylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-cyclopentylpyrimidine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 . It is used in industrial and scientific research .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-cyclopentylpyrimidine is1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2 . Physical And Chemical Properties Analysis

5-Bromo-4-cyclopentylpyrimidine has a density of 1.5±0.1 g/cm^3, a boiling point of 289.6±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.8±3.0 kJ/mol, and it has a flash point of 128.9±24.0 °C . The compound has a molar refractivity of 51.4±0.3 cm^3, and its polar surface area is 26 Å^2 .Applications De Recherche Scientifique

Antiviral Activity of Substituted Pyrimidines

A study on 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 explored their antiviral properties. The synthesis involved C5-alkylation or pyrimidine ring formation by cyclization, followed by alkylation with 2-[(diisopropoxyphosphoryl)methoxy]ethyl tosylate to yield phosphonic acids. These compounds, including derivatives with 5-bromo substitution, were tested against various viruses. While they showed limited activity against DNA viruses, some 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication in cell culture. This highlights the potential of 5-bromo substituted pyrimidines in antiviral research (Hocková et al., 2003).

Nucleoside Analogs and DNA Synthesis

Another study focused on the synthesis of 6,5'-cyclo-5'-deoxyuridines through radical cyclization of bromo or iodo substituted nucleosides. This research aimed at understanding the structural requirements for nucleoside recognition by enzymes. The creation of 5-bromo derivatives and their conversion to cyclic phosphates provides insights into nucleotide structure and function, which is crucial for understanding DNA synthesis mechanisms (Ueda et al., 1984).

Radiosensitizing Activity in Cancer Treatment

The radiosensitizing activity of halogen-substituted pyrimidines, like 5-bromouracil and 5-iodouracil, in cancer treatment has been a subject of study. These compounds, upon reaction with electrons, produce highly reactive radicals that can enhance the effectiveness of radiotherapy. The study on 5-bromocytosine demonstrated its potential to form reactive radicals, suggesting that 5-bromo substituted pyrimidines can be effective radiosensitizers (Kumar & Sevilla, 2017).

Antibody Interaction with Bromodeoxyuridine

Research on monoclonal antibodies against bromodeoxyuridine (BrdU) provided insights into how these antibodies recognize and bind to BrdU-containing DNA. This has implications for understanding DNA replication and repair mechanisms, as BrdU is often used as a marker for DNA synthesis in cellular studies (Miller et al., 1986).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water. Vomiting should not be induced .

Propriétés

IUPAC Name |

5-bromo-4-cyclopentylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYAHCYSOLMPND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650034 |

Source

|

| Record name | 5-Bromo-4-cyclopentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-cyclopentylpyrimidine | |

CAS RN |

951884-32-5 |

Source

|

| Record name | 5-Bromo-4-cyclopentylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B1346316.png)